N-Vinylcaprolactam

Description

Historical Context and Evolution of NVCL Research

The journey of PNVCL began with its initial synthesis and has since evolved significantly. While early research established the fundamental properties of PNVCL, a major turning point in its research trajectory was the advent of controlled/living radical polymerization (CRP) techniques. nih.gov These methods, such as reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP), have enabled the synthesis of well-defined PNVCL-based copolymers with unprecedented control over molecular architecture. nih.govmagtech.com.cn

Initially, the polymerization of NVCL was considered more challenging compared to other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). core.ac.uk However, advancements in polymerization techniques have overcome these early hurdles, leading to a surge in research focused on NVCL. core.ac.uk The ability to create complex structures, including block copolymers, has broadened the scope of PNVCL's applications. magtech.com.cnmdpi.comacs.org For instance, the synthesis of amphiphilic block copolymers containing PNVCL has opened doors to the creation of self-assembling nanostructures like micelles and polymersomes. mdpi.comacs.org

Significance of NVCL in Contemporary Polymer Chemistry

The significance of NVCL in modern polymer chemistry lies in the unique properties of its corresponding polymer, PNVCL. A key characteristic is its lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. mdpi.comnih.gov This transition is reversible and occurs in a temperature range that can be tuned, often near physiological temperature, making it highly attractive for biomedical applications. revistabionatura.comnih.govnih.govmdpi.commdpi.com

The LCST of PNVCL is influenced by several factors, including the polymer's molecular weight, concentration, and the chemical composition of copolymers. mdpi.comresearchgate.netresearchgate.net This tunability allows for the design of materials with specific thermal responses. PNVCL is often considered a biocompatible alternative to PNIPAM, as its hydrolysis does not produce potentially toxic small amine molecules. metu.edu.trrevistabionatura.comnih.gov

The versatility of NVCL is further demonstrated by its ability to be copolymerized with a wide range of other monomers. This allows for the creation of materials with dual or multiple stimuli-responsiveness, such as sensitivity to both temperature and pH. nih.govmdpi.comtandfonline.com For example, copolymerizing NVCL with acidic monomers like itaconic acid can impart pH-sensitivity to the resulting hydrogel. mdpi.comnih.gov

The applications of NVCL-based polymers are diverse and expanding. They are extensively investigated for use in:

Drug delivery systems: The thermoresponsive nature of PNVCL allows for the controlled release of encapsulated drugs. nih.govmdpi.comresearchgate.net

Tissue engineering: PNVCL-based hydrogels and scaffolds provide a supportive environment for cell growth. mdpi.comresearchgate.net

Coatings and inks: The adhesive properties of NVCL make it a valuable component in UV-curable coatings and inks. unilongindustry.com

Industrial applications: These include roles in oil recovery and as textile additives. nih.govuychem.com

Challenges and Future Directions in NVCL-Based Polymer Research

Despite the significant progress, challenges remain in the field of NVCL-based polymer research. One of the primary challenges is achieving precise control over the polymerization of NVCL, which is known to be a non-conjugated monomer. magtech.com.cnmdpi.com While techniques like RAFT have shown success, further optimization is needed to consistently produce polymers with low dispersity and well-defined architectures. mdpi.com

Another area of active research is the development of a deeper understanding of the structure-property relationships of PNVCL and its copolymers. acs.org For instance, the exact mechanism of the coil-to-globule transition at the LCST and how it is influenced by various factors is still a subject of investigation. mdpi.com

Future research in NVCL-based polymers is poised to focus on several key areas:

Advanced Polymer Architectures: The synthesis of more complex and functional polymer structures, such as hyperbranched and cyclic polymers, will continue to be a major focus. magtech.com.cn

Multi-responsive Materials: There is a growing interest in developing materials that can respond to multiple stimuli (e.g., temperature, pH, light) for more sophisticated applications. mdpi.com

4D Printing: The thermoresponsive nature of PNVCL makes it a promising material for 4D printing, where the printed object can change its shape over time in response to an external stimulus. researchgate.net

Sustainable and Scalable Synthesis: Developing more environmentally friendly and scalable polymerization processes for NVCL is crucial for its commercial viability. tandfonline.com

Data Tables

Table 1: Properties of N-Vinylcaprolactam and its Polymer

| Property | This compound (Monomer) | Poly(this compound) (Polymer) |

| Physical State | White to light yellow solid unilongindustry.com | White powder tandfonline.comresearchgate.netmetu.edu.tr |

| Molecular Formula | C₈H₁₃NO unilongindustry.com | (C₈H₁₃NO)n |

| Melting Point | 34-38 °C unilongindustry.com | Not applicable |

| Glass Transition Temperature (Tg) | Not applicable | Varies, reported values include 1.8 °C and around 147 °C researchgate.netmdpi.com |

| Solubility | Soluble in water and organic solvents tandfonline.commetu.edu.tr | Soluble in water below LCST and in many organic solvents tandfonline.comresearchgate.netmetu.edu.tr |

| Key Feature | Reactive vinyl group for polymerization unilongindustry.com | Lower Critical Solution Temperature (LCST) in aqueous solutions mdpi.comnih.gov |

Table 2: Influence of Synthesis Parameters on Poly(this compound) Properties

| Parameter | Effect on Polymer Properties |

| Molecular Weight | Influences the Lower Critical Solution Temperature (LCST); higher molecular weight can lead to a decrease in LCST. mdpi.com |

| Polymerization Technique | Controlled radical polymerization (e.g., RAFT) allows for the synthesis of well-defined polymers with controlled molecular weight and architecture. nih.govmagtech.com.cn Free radical polymerization is also widely used. tandfonline.comresearchgate.netmetu.edu.tr |

| Copolymer Composition | Incorporation of co-monomers can significantly alter the LCST and introduce other functionalities, such as pH-responsiveness. mdpi.comnih.gov |

| Cross-linker Concentration | In hydrogels, the concentration of the cross-linking agent affects the swelling ratio and mechanical properties. tandfonline.com |

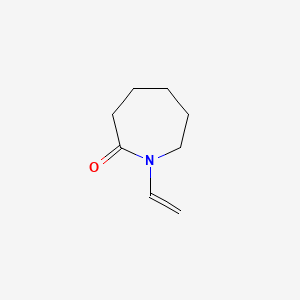

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYVGKFDLWWQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-83-7 | |

| Record name | Poly(N-vinylcaprolactam) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1041423 | |

| Record name | N-Vinylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Vinylcaprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2235-00-9, 25189-83-7 | |

| Record name | Vinylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-vinylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vinylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinylhexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Poly N Vinylcaprolactam Pnvcl and Its Copolymers

Conventional Free Radical Polymerization of NVCL

Conventional free radical polymerization of N-Vinylcaprolactam (NVCL) is a fundamental and widely utilized method for the synthesis of PNVCL. This process involves the initiation of polymerization using free radical initiators, leading to the propagation of polymer chains. The reaction kinetics and the properties of the resulting polymer are highly dependent on the chosen polymerization conditions, such as the solvent, initiator concentration, and temperature.

Solution Polymerization Techniques

Solution polymerization is a common method for producing PNVCL, where the monomer and initiator are dissolved in a suitable solvent. This technique allows for better heat dissipation and control over the reaction compared to bulk polymerization. However, the choice of solvent is critical as it can significantly influence the polymerization kinetics and the molecular weight of the resulting polymer. metu.edu.tr

The solvent medium plays a crucial role in the solution polymerization of NVCL, affecting both the reaction kinetics and the molecular characteristics of the synthesized PNVCL.

Isopropanol (B130326) (IPA): In the free radical polymerization of NVCL in isopropanol, the concentration of the solvent directly impacts the molecular weight of the resulting polymer. An increase in the concentration of isopropanol leads to a discernible decrease in the average molecular weight of the PNVCL. researchgate.net This phenomenon is attributed to chain-transfer reactions to the solvent. The polymerization kinetics in isopropanol deviates from classical first-order kinetics, which further supports the occurrence of chain-transfer to the solvent. researchgate.net This characteristic allows for the control of the molecular weight of the growing PNVCL macroradical. researchgate.net

Dimethyl Sulfoxide (DMSO) and Water/DMSO Mixtures: DMSO is an effective solvent for the polymerization of NVCL, capable of dissolving both the monomer and common initiators. researchgate.net The synthesis of PNVCL has been successfully conducted in water-containing media, specifically in DMSO/water mixtures, with DMSO concentrations as low as 10% (v/v) using a redox initiator system. researchgate.net Polymerization in aqueous systems or those containing water can yield high molecular weight PNVCL. However, these conditions often result in polymers with broad or even bimodal molecular weight distributions, suggesting a less controlled polymerization process. researchgate.net When IPA/water mixed solvent systems are used, the growing PNVCL chains may phase separate during polymerization, leading to the formation of polymers with higher molecular weights. researchgate.net

The concentration of the initiator is a key parameter in controlling the rate of polymerization and the final monomer conversion.

2,2′-Azobis(isobutyronitrile) (AIBN): AIBN is a commonly used initiator in the free radical polymerization of NVCL, particularly in organic solvents. nih.govmdpi.com Studies have shown a direct correlation between the concentration of AIBN and the rate of polymerization. An increase in the AIBN concentration leads to a higher rate of polymerization. researchgate.netresearchgate.net This is because a higher initiator concentration generates a greater number of free radicals, which in turn initiate more polymer chains. cmu.edu The relationship between the polymerization rate and initiator concentration generally follows classical kinetic theory, where the rate is proportional to the square root of the initiator concentration. researchgate.net

| AIBN Concentration (mol L⁻¹) | Polymerization Rate (Rₚ) |

| 1.0 x 10⁻² | Increases with concentration |

| 2.0 x 10⁻² | Increases with concentration |

| 3.0 x 10⁻² | Increases with concentration |

Table 1: The effect of AIBN initiator concentration on the polymerization rate of NVCL in ethanol (B145695) at a constant monomer concentration. An increase in AIBN concentration leads to a higher polymerization rate. researchgate.netresearchgate.net

Potassium Persulphate (KPS): Potassium persulfate is a water-soluble initiator, making it suitable for the polymerization of NVCL in aqueous media, such as in emulsion or solution polymerization. researchgate.netstackexchange.com It is frequently employed as an alternative to organic-soluble initiators like AIBN when the polymerization is conducted in water. nih.gov

Temperature is a critical factor that significantly influences the kinetics of the free radical polymerization of NVCL. The rate of polymerization generally increases with an elevation in temperature. This is due to the increased rate of decomposition of the initiator, leading to a higher concentration of free radicals, and an increase in the propagation rate constant. acs.org

| Temperature (°C) | Polymerization Rate | Activation Energy (kJ/mol) | Solvent |

| 50, 60, 70 | Increases with temperature | 108.4 | Not specified |

| 60-80 | Increases with temperature | 53.6 | 1,4-dioxane |

Table 2: The impact of temperature on the polymerization kinetics and the reported activation energies for the free radical polymerization of NVCL under different conditions. metu.edu.trresearchgate.netresearchgate.nettandfonline.commetu.edu.trmetu.edu.tr

Solid-State Polymerization of NVCL

Solid-state polymerization offers an alternative route to synthesizing PNVCL, where the monomer is polymerized in its crystalline state. This method can be initiated by various means, including high-energy radiation.

Gamma (γ) irradiation is an effective method for initiating the solid-state polymerization of NVCL. mdpi.com When NVCL is subjected to gamma irradiation in the solid state at room temperature, polymerization occurs. tandfonline.commetu.edu.trresearchgate.net This process exhibits an auto-acceleration phenomenon, where the rate of polymerization increases as the reaction progresses. tandfonline.commetu.edu.trresearchgate.net

The presence of oxygen has a notable effect on the polymerization rate. The rate of polymerization is observed to be higher in the presence of oxygen compared to when the reaction is carried out under vacuum. tandfonline.commetu.edu.trresearchgate.net However, complete conversion of the monomer to polymer can be achieved when the polymerization is conducted under vacuum conditions. tandfonline.commetu.edu.trresearchgate.net Characterization of the resulting polymer confirms that the polymerization proceeds through the opening of the vinyl group's carbon-carbon double bond, leaving the caprolactam ring intact as a pendant group. tandfonline.com

Radiation-Induced Polymerization (e.g., Gamma Irradiation)

Influence of Reaction Atmosphere (Vacuum vs. Open to Atmosphere)

The reaction atmosphere significantly impacts the polymerization of this compound (NVCL). Studies involving radiation-induced solid-state polymerization have shown that conducting the reaction under a vacuum yields different results compared to an environment open to the atmosphere, where oxygen is present. metu.edu.tryok.gov.trmetu.edu.tr

Conversely, polymerization under vacuum conditions leads to a complete, 100% conversion of the monomer to the polymer. metu.edu.trmetu.edu.tr In contrast, when the reaction is open to the atmosphere, the limiting conversion is reduced to approximately 90%. metu.edu.tryok.gov.trmetu.edu.tr This difference highlights the inhibitory effect of oxygen on achieving full conversion, despite the initial increase in polymerization rate.

Autoacceleration Phenomena and Limiting Conversion

The polymerization of NVCL exhibits an autoacceleration phenomenon, also known as the Trommsdorff–Norrish or gel effect. metu.edu.tryok.gov.trmetu.edu.trwikipedia.org This behavior is characterized by a rapid increase in the polymerization rate and the molecular weight of the polymer, particularly at around 20% conversion in bulk polymerization systems. wikipedia.org

Causes of Autoacceleration: Autoacceleration is attributed to a decrease in the termination rate of the polymerization reaction. wikipedia.org As the polymer chains form and grow, the viscosity of the reaction medium increases. This heightened viscosity impedes the diffusion of the large, growing polymer chains, making it difficult for two free-radical chains to combine and terminate. wikipedia.org While the mobility of the large polymer chains is restricted, smaller monomer molecules can still readily diffuse to the propagating chain ends, allowing the polymerization to continue and even accelerate due to the reduced termination events. nih.gov

Impact on Limiting Conversion: The reaction environment plays a significant role in the limiting conversion achieved during NVCL polymerization. As noted, under vacuum conditions, a complete 100% conversion can be achieved. metu.edu.trmetu.edu.tr However, in the presence of atmospheric oxygen, the limiting conversion is typically around 90%. metu.edu.tryok.gov.trmetu.edu.tr This is due to the formation of low molecular weight oligomers in the presence of oxygen, which can hinder the progression to a fully formed high molecular weight polymer. metu.edu.tryok.gov.trmetu.edu.tr The autoacceleration effect can also lead to uncontrolled reactions and potential thermal runaway if not properly managed, which can further impact the final polymer characteristics. wikipedia.org

Precipitation Polymerization Methods

Precipitation polymerization is a widely used technique for synthesizing PNVCL-based microgels. nih.gov This method involves dissolving all reactants, including the monomer, cross-linker, and initiator, in a solvent, typically water. nih.gov As the polymerization proceeds, the growing polymer chains become insoluble and precipitate out of the solution to form particles.

Surfactant-Free Precipitation Polymerization

Surfactant-free precipitation polymerization (SFPP) is a common approach for producing PNVCL microgels and nanoparticles. researchgate.netmdpi.comnih.govnih.govmdpi.com This method avoids the use of surfactants, which can be advantageous for biomedical applications where purity is critical. The stability of the resulting particles can be ensured through the incorporation of ionizable comonomers or by the initiator itself. researchgate.net

For instance, thermo- and pH-responsive microgels have been created by the surfactant-free precipitation copolymerization of NVCL with acidic comonomers like acrylic acid or itaconic acid. researchgate.net The polymerization is typically initiated by a thermal initiator such as potassium persulfate (KPS) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AMPA). mdpi.comnih.govmdpi.com The initial reaction parameters, including the concentration of the initiator, have a significant effect on the physicochemical properties of the final product, such as particle size and the lower critical solution temperature (LCST). mdpi.comnih.govmdpi.com

Pseudo-Bulk Models for Particle Growth and Size Distribution

To understand and predict the outcomes of precipitation polymerization, pseudo-bulk models are employed. acs.orgacs.orgscispace.com These models are mathematical frameworks that describe the kinetics of particle growth and the resulting particle size distribution. acs.org

These models consider the system as a whole, without limiting the number of radicals per particle, and assume an average number of radicals for particles of the same size. acs.org While they are powerful tools, they have limitations, particularly in accurately predicting particle radii under all conditions, indicating a need for further research and more comprehensive data. acs.org The assumptions within these models are often debated, especially regarding their accuracy for small particles during the initial stages of particle formation. acs.org

Emulsion Polymerization for Microgel Synthesis

Emulsion polymerization is another key technique for synthesizing PNVCL-based microgels. researchgate.netresearchgate.netacs.orgcnrs.frtandfonline.com In this method, the monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. Polymerization occurs within the resulting micelles.

This technique has been used to create temperature-sensitive this compound-based microgel particles. researchgate.net The process can be carried out in a batch reactor, and in some cases, it can be performed without a surfactant (surfactant-free emulsion polymerization). researchgate.net The stability of the microgels can be enhanced by using reactive stabilizers. For example, reactive cationic polymers synthesized via RAFT/MADIX polymerization have been successfully used as stabilizers in the emulsion polymerization of NVCL, allowing for the production of stable cationic microgels at higher solid contents than typically reported. researchgate.netacs.org

The properties of the resulting microgels, such as their swelling behavior and volume phase transition temperature, can be controlled by adjusting synthesis variables like the initial solids content and the concentration of the stabilizer. acs.orgcnrs.fr Characterization techniques like small-angle neutron scattering (SANS) and transverse relaxation nuclear magnetic resonance (T2 NMR) have been used to probe the internal structure of these microgels, confirming core-shell morphologies with varying cross-linking densities. acs.orgcnrs.fr

Controlled Radical Polymerization (CRP) Techniques for NVCL

This compound is a non-conjugated monomer, which makes its polymerization challenging to control using conventional free-radical methods. magtech.com.cnnih.gov Controlled radical polymerization (CRP) techniques offer a way to synthesize well-defined PNVCL polymers and copolymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. magtech.com.cnresearchgate.netnih.gov These methods are crucial for tailoring the properties of PNVCL for specific applications, particularly in the biomedical field. magtech.com.cnnih.gov

The primary CRP techniques that have been successfully applied to NVCL include:

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that has been used to polymerize NVCL. magtech.com.cnnih.govresearchgate.net Xanthates and dithiocarbamates are commonly used as chain transfer agents (CTAs) for the RAFT polymerization of NVCL. magtech.com.cnnih.govresearchgate.net Studies have shown that xanthates are particularly suitable for controlling the polymerization of PNVCL. nih.gov This technique allows for the synthesis of PNVCL with predictable molecular weights and low dispersity. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is another effective CRP method for NVCL. magtech.com.cnresearchgate.net The success of ATRP of NVCL is influenced by factors such as the choice of ligands, solvents, and initiators. magtech.com.cn

Nitroxide Mediated Polymerization (NMP): In NMP, nitroxides or alkoxyamines are used to control the polymerization reaction. researchgate.net

Cobalt-Mediated Radical Polymerization (CMRP): Some studies have explored the use of cobalt complexes to mediate the radical polymerization of NVCL, although the protocols can be laborious. magtech.com.cnnih.gov

These CRP techniques have enabled the synthesis of various well-defined PNVCL-based architectures, including block copolymers, star polymers, and graft copolymers. magtech.com.cnresearchgate.net For instance, the sequence of monomer addition is critical when synthesizing block copolymers. researchgate.net Using a more activated monomer first, followed by NVCL, often leads to better control over the block copolymer structure. researchgate.net The advent of these efficient CRP methods has significantly advanced the potential of PNVCL-containing materials for sophisticated applications. nih.gov

Data Tables

Table 1: Influence of Reaction Atmosphere on NVCL Polymerization

| Reaction Condition | Polymerization Rate | Limiting Conversion | Resulting Polymer |

| Open to Atmosphere (with O2) | Higher | ~90% metu.edu.tryok.gov.trmetu.edu.tr | Low molecular weight oligomers metu.edu.tryok.gov.trmetu.edu.tr |

| Under Vacuum | Slower | 100% metu.edu.trmetu.edu.tr | High molecular weight polymer |

Table 2: Key Controlled Radical Polymerization (CRP) Techniques for NVCL

| CRP Technique | Key Features | Common Agents/Mediators |

| RAFT | Versatile, compatible with a wide range of monomers. | Xanthates, dithiocarbamates magtech.com.cnnih.govresearchgate.net |

| ATRP | Requires a transition metal catalyst and a ligand. | Copper complexes with various ligands magtech.com.cn |

| NMP | Uses stable nitroxide radicals to control polymerization. | Nitroxides, alkoxyamines researchgate.net |

| CMRP | Utilizes cobalt complexes to mediate the reaction. | Cobalt complexes magtech.com.cnnih.gov |

Cobalt-Mediated Radical Polymerization (CMRP)

Cobalt-Mediated Radical Polymerization (CMRP) is another powerful CRP technique that has been successfully applied to the polymerization of NVCL. This method utilizes cobalt complexes, often cobalt(II) acetylacetonate (B107027) [Co(acac)₂], as the mediating agent. The mechanism involves a reversible termination between the growing polymer radical and the cobalt(II) complex, forming a dormant organocobalt(III) species.

CMRP offers the advantage of being effective for "less activated" monomers like N-vinylamides and N-vinylpyrrolidone, where ATRP can sometimes be challenging. The polymerization of NVCL using Co(acac)₂ has been shown to proceed in a controlled manner, producing polymers with predetermined molecular weights and narrow dispersity. This technique is also valuable for synthesizing block copolymers due to the high end-group fidelity of the resulting dormant polymer chains.

Synthesis of NVCL-Based Copolymers and Graft Copolymers

The thermoresponsive properties of PNVCL can be tuned, and additional functionalities can be introduced by copolymerizing NVCL with other monomers. This results in the formation of block copolymers and graft copolymers with tailored properties for specific applications.

Block Copolymer Synthesis (e.g., PNVCL-b-PCL, PNVCL-b-PVAc)

Block copolymers containing a PNVCL segment exhibit interesting self-assembly behaviors and combined properties from the different blocks. The synthesis of these materials often relies on the sequential polymerization of monomers using CRP techniques.

The synthesis of block copolymers like PNVCL-b-poly(ε-caprolactone) (PNVCL-b-PCL) and PNVCL-b-poly(vinyl acetate) (PNVCL-b-PVAc) is typically achieved by first synthesizing one block, which then acts as a macroinitiator for the polymerization of the second monomer. The order of monomer addition is crucial.

For instance, in the synthesis of PNVCL-b-PCL, a PNVCL macroinitiator can be prepared first using ATRP. The terminal halide group of the PNVCL chain is then used to initiate the ring-opening polymerization (ROP) of ε-caprolactone, forming the PCL block. Alternatively, a hydroxyl-terminated PCL can be synthesized first via ROP and then modified to create a macroinitiator for the ATRP of NVCL.

The synthesis of well-defined block copolymers often requires the combination of different polymerization mechanisms, as a single technique may not be suitable for all monomers involved. A common strategy for synthesizing PNVCL-containing block copolymers is to combine CRP with other polymerization methods like ROP or reversible addition-fragmentation chain-transfer (RAFT) polymerization.

For the synthesis of PNVCL-b-PCL, a combination of ATRP and ROP is often employed. For example, a bifunctional initiator can be used that possesses one initiation site for ATRP and another for ROP. This allows for the concurrent or sequential growth of the two distinct polymer blocks from a central point. Another approach involves synthesizing a PNVCL macroinitiator via ATRP and subsequently using its active end-group to initiate the ROP of ε-caprolactone.

The synthesis of PNVCL-b-PVAc can be achieved by combining CMRP and RAFT polymerization. For example, a PNVCL block can be synthesized using CMRP, and the resulting polymer can be chain-extended with vinyl acetate (B1210297) via RAFT polymerization to yield the diblock copolymer. This combination of techniques allows for the creation of complex architectures that leverage the advantages of each polymerization method.

Graft Copolymer Synthesis (e.g., Alginate-g-PNVCL, HPC-g-PNVCL, Dextran-g-PNVCL)

Graft copolymerization is a versatile method used to modify the properties of natural and synthetic polymers. By grafting PNVCL onto a polymer backbone, materials with novel characteristics, such as thermo- and pH-responsiveness, can be developed for a range of applications.

Grafting onto Natural Biopolymers for Enhanced Biocompatibility

The modification of natural biopolymers like alginate, hydroxypropyl cellulose (B213188) (HPC), and dextran (B179266) through grafting with PNVCL enhances their biocompatibility and introduces stimuli-responsive behavior. mdpi.comrsc.orgacs.orgunits.it This approach combines the inherent biodegradability and non-toxicity of the natural polymer with the unique thermoresponsive properties of PNVCL. units.it

Alginate-g-PNVCL: Alginate, a polysaccharide derived from brown algae, is an ideal candidate for wound healing applications due to its biocompatibility. mdpi.com Grafting PNVCL onto the alginate backbone yields a thermosensitive copolymer, Alginate-g-PNVCL. mdpi.comresearchgate.net The synthesis typically involves free-radical polymerization. researchgate.netmdpi.compreprints.org An initiator system, such as ammonium (B1175870) persulfate and hydrogen peroxide, creates free radical sites on the alginate backbone, which then initiate the graft copolymerization of this compound (NVCL). mdpi.commdpi.comnih.gov This process results in a material that can form a gel in response to temperature changes, making it suitable for creating a moist healing environment. mdpi.com The resulting copolymer has been explored for use in hydrogels and nanoparticles for wound healing and drug delivery. mdpi.commdpi.comnih.gov

HPC-g-PNVCL: Hydroxypropyl cellulose (HPC) is another natural biopolymer that has been functionalized with PNVCL to create dual pH- and thermo-responsive materials. rsc.orgrsc.org A sustainable method for this synthesis is visible-light-driven, metal-free organocatalyzed atom transfer radical polymerization (O-ATRP). rsc.orgrsc.org This process involves first creating a macroinitiator from HPC by reacting it with 2-bromopropionyl bromide. rsc.org Subsequently, NVCL is grafted from this macroinitiator using a photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, under visible light irradiation. rsc.orgrsc.org This method allows for the synthesis of PNVCL-g-HPC polymers with controlled molecular weights and narrow dispersity. rsc.orgrsc.org By adjusting the ratio of HPC to NVCL, the lower critical solution temperature (LCST) of the resulting polymer can be tuned to a physiological range (25–38 °C), making it promising for biological applications. rsc.orgrsc.org

Dextran-g-PNVCL: Dextran, a bacterial polysaccharide, can also be grafted with PNVCL to create amphiphilic copolymers. acs.orgresearchgate.net Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully employed for this purpose. acs.org The process involves preparing a dextran-based macro-RAFT agent, which then mediates the polymerization of NVCL. acs.org This "grafting from" approach allows for the synthesis of well-defined Dextran-g-PNVCL copolymers. acs.org These copolymers can self-assemble into core-shell structures and have been investigated for their potential as nanocarriers for drug delivery. acs.org

Below is a table summarizing the synthesis of these graft copolymers:

Table 1: Synthesis of PNVCL Graft Copolymers with Natural Biopolymers| Graft Copolymer | Biopolymer Backbone | Synthesis Method | Key Features |

|---|---|---|---|

| Alginate-g-PNVCL | Alginate | Free-Radical Polymerization | Thermo-responsive, enhanced biocompatibility. mdpi.comresearchgate.netmdpi.com |

| HPC-g-PNVCL | Hydroxypropyl Cellulose | Organocatalyzed ATRP (O-ATRP) | Dual pH- and thermo-responsive, tunable LCST. rsc.orgrsc.org |

Photopolymerization for Grafting

Photopolymerization offers a rapid and efficient method for grafting NVCL onto various substrates with minimal waste. researchgate.net This technique utilizes ultraviolet (UV) light to initiate the polymerization process.

One approach involves a two-step method for grafting NVCL onto a polylactic acid (PLA) film surface. researchgate.net First, a surface initiator is formed on the PLA substrate by UV irradiation in the presence of benzophenone. researchgate.net In the second step, NVCL monomers are grafted onto the initiated surface, again under UV irradiation. researchgate.net This method allows for surface modification without compromising the bulk properties of the material. researchgate.net

Free-radical photopolymerization can also be used to synthesize physically crosslinked PNVCL-based hydrogels. nih.gov In this method, a photoinitiator, such as Irgacure 2959, is dissolved in NVCL monomer, and the solution is exposed to UV light to induce polymerization. researchgate.netnih.gov This technique is advantageous due to its speed and the reduction in chemical usage. researchgate.netpolymer-korea.or.kr The photopolymerization of NVCL has been successfully achieved using UV-C irradiation (254 nm), a method not previously reported for this polymer. polymer-korea.or.kr

Gamma radiation is another high-energy source used for inducing graft polymerization. nih.gov Lignocellulosic membranes have been successfully grafted with NVCL using gamma radiation, with the grafting percentage being dependent on the absorbed dose and monomer concentration. nih.gov This method has also been used to graft PNVCL chains onto thermoplastic polyurethane (TPU) films. researchgate.net

Table 2: Photopolymerization Methods for PNVCL Grafting

| Method | Substrate/System | Initiator/Radiation Source | Key Findings |

|---|---|---|---|

| Two-Step UV Grafting | Polylactic Acid (PLA) film | Benzophenone / UV light | Successful surface modification with PNVCL. researchgate.net |

| Free-Radical Photopolymerization | Hydrogel synthesis | Photoinitiator (e.g., Irgacure 2959) / UV light | Rapid synthesis of crosslinked hydrogels. researchgate.netnih.gov |

| UV-C Irradiation | Bulk polymerization | UV-C light (254 nm) | Facile and short-time polymerization technique. polymer-korea.or.kr |

| Gamma Radiation Grafting | Lignocellulosic membranes, TPU films | Gamma radiation | Effective grafting with controllable grafting percentage. researchgate.netnih.gov |

Synthesis of NVCL-Containing Topological Macromolecules

Controlled radical polymerization techniques have enabled the synthesis of PNVCL-containing macromolecules with complex and well-defined architectures, such as linear-dendritic block copolymers, star polymers, and hyperbranched block copolymers. magtech.com.cn These topological macromolecules exhibit unique properties and have potential applications in various advanced fields.

Linear-Dendritic Block Copolymers

Linear-dendritic block copolymers (LDBCs) based on PNVCL combine the properties of a linear thermoresponsive PNVCL chain with a dendritic block, which can be designed to be pH-responsive or have other functionalities. rsc.orgresearcher.life

One synthetic route involves the atom transfer radical polymerization (ATRP) of NVCL using a dendritic macroinitiator. rsc.org For instance, first- and second-generation dendritic poly(benzyl ether) chlorides have been used as initiators to synthesize LDBCs with controlled molecular weights and narrow polydispersity. rsc.org The peripheral groups of the dendron can be further modified, for example, by hydrolyzing methyl ester groups to carboxylic acid groups, to impart pH-responsiveness to the copolymer. rsc.org

Another approach utilizes a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and a "chain-first" strategy. researcher.life In this method, a hydrophilic linear PNVCL chain is first synthesized via RAFT polymerization. This is then coupled with a hydrophobic dendron, such as one derived from 2,2'-dimethylolpropionic acid (bis-MPA), to form the amphiphilic LDBC. researcher.life These copolymers can self-assemble into vesicles in water. researcher.life

Star Polymers

Star-shaped polymers consisting of multiple PNVCL arms radiating from a central core have been synthesized using controlled radical polymerization techniques, primarily RAFT polymerization. mdpi.comresearchgate.netnih.gov

A common method employs a multifunctional chain transfer agent (CTA). For example, a hexafunctional xanthate RAFT agent can be used to synthesize six-arm star PNVCL polymers. mdpi.comresearchgate.net The polymerization is typically carried out in a suitable solvent like p-dioxane, with an initiator such as 2,2'-azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70). mdpi.com This methodology allows for the preparation of star polymers with controlled molecular weights and the potential to create block copolymer arms by sequential monomer addition. mdpi.comnih.gov

The end-groups of the star polymer arms, which are typically the RAFT agent fragments, can be chemically modified. For instance, the xanthate end-groups of a six-arm star PNVCL can be converted to thiol groups via aminolysis. mdpi.com This post-polymerization modification can be used to introduce other functionalities or to create crosslinked networks. mdpi.com

Hyperbranched Block Copolymers

The synthesis of hyperbranched block copolymers containing PNVCL segments has also been reported, often leveraging controlled radical polymerization methods to achieve complex, branched architectures. magtech.com.cn While specific detailed examples for hyperbranched PNVCL block copolymers are less common in the provided context, the principles of controlled radical polymerization, such as RAFT and ATRP, are applicable. These methods allow for the creation of branching points and the growth of polymer chains from these points, leading to a hyperbranched structure. The combination of a hyperbranched core with linear PNVCL arms, or vice versa, can lead to materials with unique solution properties and self-assembly behaviors. magtech.com.cndntb.gov.ua

Below is a table summarizing the synthesis of these topological macromolecules:

Table 3: Synthesis of NVCL-Containing Topological Macromolecules| Macromolecular Topology | Synthesis Method(s) | Key Structural Features |

|---|---|---|

| Linear-Dendritic Block Copolymers | ATRP, RAFT | Linear PNVCL chain attached to a dendritic block. rsc.orgresearcher.life |

| Star Polymers | RAFT Polymerization | Multiple PNVCL arms radiating from a central core. mdpi.comresearchgate.netnih.gov |

Cyclic Polymers

The synthesis of cyclic polymers has garnered significant attention due to their unique topology, which imparts distinct physical and chemical properties compared to their linear counterparts, such as more compact hydrodynamic volumes and lower intrinsic viscosities. lookchem.comacs.org For Poly(this compound) (PNVCL), a prominent method for creating cyclic structures is the end-to-end ring-closure strategy. lookchem.com This approach typically involves the synthesis of a well-defined linear polymer with reactive end-groups, followed by an intramolecular cyclization reaction. lookchem.comacs.org

A successful and high-efficiency route to synthesize well-defined cyclic PNVCL (c-PNVCL) combines controlled radical polymerization with click chemistry. lookchem.comresearchgate.netresearchgate.net The process begins with the synthesis of a linear PNVCL precursor with two different functional groups at its ends (a heterodifunctional polymer). lookchem.com Atom Transfer Radical Polymerization (ATRP) of the this compound (NVCL) monomer is employed to create an α-alkyne-ω-chloro heterodifunctional PNVCL (l-PNVCL-Cl). lookchem.comresearchgate.net This controlled polymerization method allows for precise control over the molecular weight and results in a narrow molecular weight distribution. magtech.com.cn

Following the synthesis of the linear precursor, a two-step modification prepares it for cyclization. First, the terminal chloride group is converted into an azide (B81097) group through a nucleophilic substitution reaction with sodium azide (NaN3). lookchem.comresearchgate.net This reaction yields an α-alkyne-ω-azido heterodifunctional PNVCL (l-PNVCL-N3). lookchem.com

The final step is the intramolecular ring-closure. This is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" reaction. lookchem.comacs.org The reaction is performed under specific conditions to promote the intramolecular cyclization of the linear precursor, leading to the formation of the c-PNVCL. lookchem.com One reported method carries out this cyclization in an aqueous micellar media at a relatively high concentration (10 mg/mL). lookchem.comresearchgate.netresearchgate.net The success of the cyclization is confirmed by characterization techniques such as Gel Permeation Chromatography (GPC), ¹H Nuclear Magnetic Resonance (¹H NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR). lookchem.comresearchgate.net GPC analysis typically shows a shift to a lower hydrodynamic volume for the cyclic polymer compared to its linear precursor of similar molecular weight, which is a characteristic feature of cyclic topologies. lookchem.com

The table below summarizes the characteristics of the linear precursors and the final cyclic PNVCL as reported in a specific study.

Table 1: Characterization of Linear and Cyclic PNVCL

| Polymer | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| l-PNVCL-Cl | 8,200 | 8,800 | 1.15 |

| l-PNVCL-N3 | 8,200 | 8,900 | 1.14 |

| c-PNVCL | 8,200 | 7,800 | 1.11 |

Data sourced from a study on the high-efficiency synthesis of cyclic PNVCL. lookchem.com Mn,th is the theoretical number-average molecular weight, Mn,GPC is the number-average molecular weight determined by Gel Permeation Chromatography, and PDI is the polydispersity index.

The synthesis involves specific reaction conditions for each stage, from the initial polymerization to the final ring-closure.

Table 2: Typical Reaction Conditions for c-PNVCL Synthesis

| Synthesis Step | Key Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| ATRP of NVCL | NVCL, Initiator, PCP, CuCl | - | 30°C | 2 h |

| Azidation | l-PNVCL-Cl, NaN3 | DMF | 45°C | 48 h |

| Cyclization | l-PNVCL-N3, Sodium ascorbate, CuSO4 | Water | 30°C | - |

Data details the synthesis of l-PNVCL-Cl, its conversion to l-PNVCL-N3, and the final cyclization. lookchem.com PCP refers to pentachlorophenyl.

While ATRP followed by click chemistry is a well-documented method, other controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to synthesize the necessary end-functionalized linear polymers suitable for cyclization. acs.orgmagtech.com.cn The combination of RAFT with other efficient coupling chemistries, like light-induced Diels-Alder reactions, represents a powerful and versatile strategy for preparing various types of cyclic polymers. acs.org

Table 3: Compound Names

| Compound Name |

|---|

| This compound (NVCL) |

| Poly(this compound) (PNVCL) |

| α-alkyne-ω-chloro heterodifunctional PNVCL (l-PNVCL-Cl) |

| α-alkyne-ω-azido heterodifunctional PNVCL (l-PNVCL-N3) |

| cyclic Poly(this compound) (c-PNVCL) |

| Sodium azide (NaN3) |

| Copper(I) chloride (CuCl) |

| Copper(II) sulfate (B86663) (CuSO4) |

| Sodium ascorbate |

| Pentachlorophenyl (PCP) |

| Dimethylformamide (DMF) |

| Polystyrene |

| Poly(methyl methacrylate) |

| Poly(tert-butyl acrylate) |

| Poly(N,N-dimethylacrylamide) |

Characterization Techniques for Pnvcl and Its Derivatives

Spectroscopic and Chromatographic Analyses

Spectroscopic and chromatographic methods are fundamental in the characterization of PNVCL, offering insights into its chemical structure, molecular weight distribution, and phase transition behavior.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the successful polymerization of N-vinylcaprolactam (NVCL) and the formation of PNVCL and its derivatives. The analysis relies on the identification of characteristic vibrational bands corresponding to specific functional groups within the polymer structure.

The polymerization of NVCL is confirmed by the disappearance of peaks associated with the vinyl group of the monomer. Specifically, the C=C stretching vibration, typically observed around 1651-1666 cm⁻¹, and the C-H stretching and bending vibrations of the vinyl group (=CH and =CH₂), seen at approximately 3106 cm⁻¹ and 993 cm⁻¹, are absent in the spectrum of the polymer. nih.govtandfonline.com

Key characteristic peaks for PNVCL that confirm its structure include:

A strong absorption band in the region of 1610-1632 cm⁻¹, which is attributed to the C=O stretching vibration of the amide group in the caprolactam ring. nih.govtandfonline.comresearchgate.net

Bands in the range of 2850-2931 cm⁻¹, corresponding to the C-H stretching of the aliphatic backbone and the caprolactam ring. nih.govresearchgate.net

A peak around 1478-1480 cm⁻¹ is assigned to the C-N stretching vibration of the tertiary amide. nih.govresearchgate.net

A band in the region of 3400-3450 cm⁻¹ can indicate the presence of hydrogen-bonded water molecules due to the polymer's hydrophilicity, or O-H stretching if the polymer is carboxyl-terminated. researchgate.netmdpi.com

In the case of PNVCL derivatives, such as copolymers or functionalized polymers, additional peaks corresponding to the incorporated functional groups will be present. For instance, in carboxyl-terminated PNVCL (PNVCL-COOH), a broad signal around 3425-3450 cm⁻¹ can be attributed to the O-H stretching vibration of the carboxylic acid group. tandfonline.commdpi.com For copolymers like PNVCL-co-poly(vinyl acetate) (PVAc), characteristic peaks for PVAc, such as the C=O stretching at 1739 cm⁻¹, will appear in the spectrum. nih.gov

Table 1: Characteristic FTIR Peak Assignments for NVCL and PNVCL

| Functional Group | Wavenumber (cm⁻¹) - NVCL Monomer | Wavenumber (cm⁻¹) - PNVCL Polymer | Reference(s) |

| C=C Stretch (Vinyl) | 1651 - 1666 | Absent | nih.gov, tandfonline.com, nih.gov |

| =C-H Stretch (Vinyl) | ~3106 | Absent | nih.gov, tandfonline.com |

| =CH₂ Bend (Vinyl) | ~993 | Absent | nih.gov |

| C=O Stretch (Amide) | ~1620 | 1610 - 1632 | nih.gov, researchgate.net, tandfonline.com |

| C-H Stretch (Aliphatic) | 2850 - 2931 | 2850 - 2931 | nih.gov, researchgate.net |

| C-N Stretch (Amide) | ~1478 | 1478 - 1480 | nih.gov, researchgate.net |

| O-H Stretch (if present) | - | 3400 - 3450 | mdpi.com, researchgate.net, tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Polymer Structure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is indispensable for the detailed structural elucidation of PNVCL and its derivatives. It provides precise information about the polymer's structure, the successful incorporation of comonomers, and the nature of end-groups.

In the ¹H NMR spectrum of PNVCL, the disappearance of the vinyl proton signals of the NVCL monomer, typically found around 7.0-7.4 ppm, confirms polymerization. tandfonline.commdpi.com The spectrum of PNVCL is characterized by broad peaks corresponding to the polymer backbone and the caprolactam ring protons. mdpi.com

Key ¹H NMR signal assignments for PNVCL are:

~4.3-4.4 ppm: A broad multiplet corresponding to the methine proton (-NCH) in the polymer backbone. tandfonline.commdpi.com

~3.1-3.3 ppm: A broad signal assigned to the methylene (B1212753) protons adjacent to the nitrogen atom in the caprolactam ring (-NCH₂). tandfonline.commdpi.com

~2.4-2.5 ppm: A broad peak from the methylene protons adjacent to the carbonyl group (-COCH₂). tandfonline.commdpi.com

~1.4-1.8 ppm: A complex, broad region representing the remaining methylene protons of the caprolactam ring and the polymer backbone. tandfonline.commdpi.com

For PNVCL derivatives, such as copolymers, the ¹H NMR spectrum will show additional signals characteristic of the comonomer units. For example, in PNVCL-co-PVAc, proton peaks corresponding to the acetate (B1210297) methyl group and the methine proton of the PVAc unit would be observed. nih.gov The integration of these signals allows for the determination of the copolymer composition. nih.gov For end-functionalized PNVCL, such as those prepared with specific chain transfer agents, the signals from the end-groups can also be identified. tandfonline.com

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in a different chemical environment. savemyexams.com The spectrum of PNVCL confirms the polymer structure based on the chemical shifts of the carbonyl carbon, the methine and methylene carbons of the backbone, and the carbons of the caprolactam ring. mdpi.com The absence of signals from the vinylic carbons of the monomer further verifies the polymerization.

Table 2: Typical ¹H NMR Chemical Shift Assignments for PNVCL

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| -NCH (backbone) | ~4.3 - 4.4 | broad multiplet | tandfonline.com, mdpi.com |

| -NCH₂ (ring) | ~3.1 - 3.3 | broad | tandfonline.com, mdpi.com |

| -COCH₂ (ring) | ~2.4 - 2.5 | broad | tandfonline.com, mdpi.com |

| -(CH₂)₃- (ring) & -CH₂- (backbone) | ~1.4 - 1.8 | broad multiplet | tandfonline.com, mdpi.com |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity, Đ) of PNVCL and its derivatives. wikipedia.orgresearchgate.net This method separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net

GPC/SEC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. A value of Đ close to 1.0 signifies a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques like RAFT. nih.gov

The analysis is typically performed using organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) as the mobile phase. specificpolymers.com However, a known issue with PNVCL is its potential for adsorption onto the GPC column material in many common solvents, which can lead to inaccurate results. mdpi.com To overcome this, specific solvent systems, such as 0.3 M acetate buffer (pH = 8.0), have been used, though challenges may remain. mdpi.com

The choice of calibration standards, often polystyrene, is another critical factor that can affect the accuracy of the determined molecular weights, as the hydrodynamic volume of PNVCL may differ from that of the standard at the same molecular weight. mdpi.com Therefore, the reported values are often considered relative molecular weights unless universal calibration or light scattering detection is employed. wikipedia.org

Table 3: Example of GPC/SEC Data for PNVCL-based Polymers

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Đ) | Reference(s) |

| PNVCL-PVAc Copolymer | 159,680 | - | 2.45 | nih.gov |

| PNVCL-OH (RAFT) | 991,985 | 1,252,000 | 1.263 | polymersource.ca |

| PNVCL (High MW) | - | - | 2.51 | nih.gov |

UV-Visible Spectroscopy for Phase Transition Determination

UV-Visible (UV-Vis) spectroscopy is a widely used and straightforward method for determining the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers like PNVCL. The LCST is the temperature at which the polymer undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state in an aqueous solution. mdpi.com

The determination of the LCST by UV-Vis spectroscopy is based on monitoring the change in the optical transmittance or absorbance of a dilute polymer solution as a function of temperature. nih.govnih.gov

Below the LCST, the polymer chains are fully dissolved, and the solution is transparent, resulting in high transmittance (or low absorbance). nih.gov

As the temperature increases and approaches the LCST, the polymer chains begin to collapse and aggregate, causing the solution to become turbid or cloudy. nih.gov

This turbidity leads to a sharp decrease in the transmittance (or an increase in absorbance) of light passing through the solution. nih.gov

The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value, or as the inflection point of the resulting sigmoidal curve of transmittance versus temperature. mdpi.comnih.gov The measurements are usually performed at a fixed wavelength, often around 500 nm, where the polymer itself does not absorb light. nih.govnih.gov

The LCST of PNVCL can be influenced by various factors, including its molecular weight, concentration, the presence of comonomers, and the composition of the aqueous medium (e.g., pH, salts). mdpi.comnih.govtandfonline.com UV-Vis spectroscopy is a valuable tool for systematically studying the effects of these parameters on the phase transition behavior. mdpi.com

Table 4: LCST Values of PNVCL and its Copolymers Determined by UV-Vis Spectroscopy

| Polymer System | Concentration (wt%) | LCST (°C) | Reference(s) |

| iCVD PNVCL | 0.25 | 31 | nih.gov |

| PNVCL-COOH | 0.5 | 33 - 42 | mdpi.com |

| PNVCL/VAc | 5 | ~31 | researchgate.net |

| PNVCL/VAc | 10 | ~29 | researchgate.net |

| PNVCL/NVP | 5 | ~38 | researchgate.net |

| PNVCL/NVP | 10 | ~35 | researchgate.net |

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight Distribution and Chain-End Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the detailed characterization of polymers like PNVCL. mdpi.com It provides information on the absolute molecular weight distribution, the mass of the repeating monomer unit, and the chemical nature of the polymer chain ends. waters.com

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and travel through a flight tube to a detector. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular weight with high accuracy. nih.gov

The resulting spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The difference in mass between adjacent peaks corresponds to the mass of the monomer repeat unit, providing a direct confirmation of the polymer's identity. nih.gov

A key advantage of MALDI-TOF MS is its ability to provide detailed information about the end-groups of the polymer chains. researchgate.net By analyzing the masses of the oligomeric ions, it is possible to identify the initiator and chain transfer agent fragments attached to the beginning and end of the polymer chains. This is particularly valuable for polymers synthesized via controlled radical polymerization techniques like RAFT, where the retention of the chain-end functionality is crucial. nih.gov MALDI-TOF MS can be used to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity (Đ) of narrowly distributed polymers. waters.comnist.gov

Thermal Analysis

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of PNVCL and its derivatives. These methods provide quantitative information about the material's response to changes in temperature.

Morphological and Solution Property Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension, making it ideal for characterizing the hydrodynamic diameter and aggregation behavior of PNVCL in solution. colostate.eduhoriba.comanton-paar.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. colostate.eduanton-paar.comnih.gov Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. colostate.eduanton-paar.com The hydrodynamic diameter is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. colostate.edu

DLS is particularly useful for studying the thermoresponsive nature of PNVCL, which exhibits a Lower Critical Solution Temperature (LCST). Below the LCST, PNVCL chains are hydrated and exist as individual coils or small aggregates. As the temperature approaches and surpasses the LCST, the polymer chains dehydrate and collapse, leading to the formation of larger aggregates. This transition is observed in DLS as a significant increase in the hydrodynamic diameter. For example, studies have shown a sharp increase in the hydrodynamic diameter of PNVCL nanoparticles as the temperature is raised above its LCST. mdpi.com

In the case of amphiphilic block copolymers containing PNVCL, such as PNVCL-b-poly(ε-caprolactone) (PNVCL-b-PCL), DLS is used to characterize the size of self-assembled micelles in aqueous solution. nih.govresearchgate.net The size of these micelles can be tuned by varying the length of the hydrophobic block. nih.govresearchgate.net DLS measurements have also been used to study the hydrodynamic diameter of star-shaped PNVCL polymers, revealing that their size decreases with decreasing molecular weight. researchgate.net

Table 3: Hydrodynamic Diameters (Dh) of PNVCL-based Systems Measured by DLS

| System | Temperature (°C) | Hydrodynamic Diameter (nm) | Notes |

| PNVCL Nanoparticles (P5) | 18-32 | 36.73 ± 1.89 | Below LCST. mdpi.com |

| PNVCL Nanoparticles (P5) | 38-45 | 401.80 ± 35.13 | Above LCST, showing aggregation. mdpi.com |

| PNVCL-b-PCL Micelles | Not specified | Varies with PCL length | Micelle size increases with increasing hydrophobic block length. nih.gov |

| Star-shaped PNVCL | Not specified | Decreases with Mn | Linear polymers showed higher Dh than star polymers of similar Mn. researchgate.net |

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique used to visualize the morphology of self-assembled structures, such as micelles, in their native, hydrated state. This is particularly important for PNVCL-based systems where sample dehydration can lead to irreversible aggregation or structural artifacts. mdpi.com

For amphiphilic block copolymers of PNVCL, such as poly(this compound)-b-poly(ε-caprolactone) (PNVCL-b-PCL), Cryo-TEM has been employed to observe the shape of the micelles formed in aqueous solution. nih.govresearchgate.netdntb.gov.uadntb.gov.ua Studies have revealed that these micelles can adopt a distinct "pointed-oval-shape". nih.govresearchgate.netdntb.gov.uadntb.gov.ua This direct visualization provides crucial information that complements data from other techniques like DLS, offering a more complete picture of the self-assembly behavior of PNVCL derivatives.

X-Ray Diffraction (XRD) is a technique used to investigate the crystallographic structure of materials. forcetechnology.com It provides information on the arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of X-rays scattered by the material. forcetechnology.com

In the context of PNVCL, XRD studies have been conducted to understand the nature of the polymer and the polymerization process. PNVCL is generally considered an amorphous polymer. nih.govnih.gov However, XRD can be used to study the crystallinity of the monomer and how it changes during polymerization. For instance, X-ray diffraction studies on the solid-state polymerization of this compound monomer showed that the monomer's crystal structure was retained up to approximately 86% conversion to the polymer. metu.edu.tr Another study determined from the X-ray powder pattern that the polymerization of this compound proceeds in the b-crystallographic axis direction. researchgate.net

XRD is also employed to characterize PNVCL-based nanocomposites. The diffraction patterns can reveal the dispersion of nanofillers within the polymer matrix. For example, low and broad XRD peaks in PNVCL nanocomposites can confirm the intercalated structure of the filler. ump.edu.my Furthermore, XRD has been used to investigate the microstructure of methane (B114726) hydrate (B1144303) crystals formed in the presence of PNVCL as a kinetic inhibitor. rsc.org

Viscometry is a classical and valuable method for characterizing the solution properties of polymers, including PNVCL. It involves measuring the viscosity of a polymer solution, which can provide insights into the polymer's molecular weight, conformation, and interactions with the solvent.

The intrinsic viscosity, [η], is a key parameter obtained from viscometry measurements. It is related to the molecular weight (M) of the polymer through the Mark-Houwink-Kuhn-Sakurada (MHKS) equation: [η] = K * Ma. The constants K and 'a' depend on the specific polymer-solvent system and temperature. The exponent 'a' provides information about the conformation of the polymer in solution. For PNVCL in ethanol (B145695) at 35 °C, the MHKS exponents were found to range from 0.68 to 0.82, indicating a flexible, expanded coil conformation. researchgate.net

Viscometry studies have shown that the intrinsic viscosity of PNVCL is dependent on its molecular architecture. For instance, star-shaped PNVCL polymers exhibit lower intrinsic viscosity values compared to their linear counterparts with similar molecular weights. researchgate.net This technique has also been used in conjunction with other methods like Gel Permeation Chromatography (GPC) and Light Scattering to study the solution behavior of PNVCL, which is highly dependent on its molecular weight. metu.edu.tr

Light Scattering Measurements for Solution Behavior

Light scattering is a fundamental technique for characterizing the behavior of Poly(this compound) (PNVCL) in solution. Both static light scattering (SLS) and dynamic light scattering (DLS) provide critical insights into the polymer's properties, such as molecular weight, size, and its thermoresponsive phase transition. acs.orgmetu.edu.tr

Dynamic light scattering (DLS) is particularly instrumental in monitoring the temperature-dependent changes in the hydrodynamic radius (Rh) of PNVCL chains in aqueous solutions. acs.org As the temperature of a dilute PNVCL solution increases towards its phase separation temperature, the polymer chains contract, which is observed as a decrease in Rh. acs.org This collapse precedes aggregation, which is signaled by a sharp increase in scattering intensity at the lower critical solution temperature (LCST). acs.org The LCST is a key characteristic of PNVCL, representing the temperature at which the polymer undergoes a coil-to-globule transition, changing from a soluble to an insoluble state. mdpi.com DLS measurements have shown that the LCST value can be influenced by the polymer's molecular weight and concentration. acs.orgrsc.orgresearchgate.net

Static light scattering (SLS) is employed to determine the weight-average molecular weight (Mw) of PNVCL polymers. acs.org Combined SLS and DLS experiments can elucidate conformational changes. For instance, studies on PNVCL-based microgels have used these techniques to demonstrate a transition from a "swollen" soft sphere conformation to a compact, shrunken "hard sphere" state upon crossing the LCST. qucosa.de This transition is fundamental to understanding the functional mechanism of PNVCL in applications like drug delivery and smart hydrogels.

The table below summarizes findings from various light scattering studies on PNVCL and its derivatives, illustrating the impact of different factors on its solution properties.

| Polymer System | Technique | Key Findings | Reference |

| Poly(this compound) | DLS, SLS, Microcalorimetry | Monitored phase separation; determined LCST between 31-38 °C depending on molecular weight. Observed chain contraction (decrease in Rh) before aggregation. | acs.org |

| PNVCL-COOH Polymers | DLS, UV-Vis | Determined LCST values between 33 and 42 °C; found that LCST decreases as molecular mass increases. | mdpi.com |

| PNVCL-based Microgels | DLS, SLS | Deduced a core-shell structure and observed the conformational change from a swollen soft sphere to a compact hard sphere. | qucosa.de |

| Chitosan (B1678972)/PNVCL Nanogels | DLS, Rheology | Determined particle size to be around 30 nm in a swollen state; identified an LCST of approximately 37 °C for the nanogels. | nih.gov |

Scanning Electron Microscopy (SEM) for Hydrogel Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface and cross-sectional morphology of PNVCL-based hydrogels. tandfonline.comnih.gov The performance of a hydrogel, particularly its swelling capacity and ability to encapsulate and release substances, is intrinsically linked to its internal architecture. mdpi.com SEM analysis typically reveals that lyophilized (freeze-dried) PNVCL hydrogels possess a highly porous, interconnected structure. acs.orgresearchgate.net

This characteristic morphology, often described as a continuous "honeycomb-like" structure, is a direct result of the sublimation of ice crystals formed during the freezing process, which leaves behind a network of pores. acs.orgresearchgate.net The pores within the hydrogel matrix can vary in size and shape but are generally distributed uniformly. mdpi.com For example, in an alginate-grafted PNVCL hydrogel, pores measuring between 12 µm and 86 µm have been reported. mdpi.com The presence of these pores is crucial as it facilitates the rapid absorption of physiological solutions and influences the diffusion of solutes into and out of the gel network. mdpi.com

The morphology of PNVCL hydrogels can be significantly altered by copolymerization or the inclusion of other materials. When PNVCL is grafted onto hydroxypropyl guar, the resulting hydrogel also shows an interconnected porous structure. acs.org However, cross-linking this composite material further can lead to a denser morphology with thicker pore walls and a less porous appearance. acs.orgresearchgate.net Similarly, loading a drug into the hydrogel can change the matrix's appearance; for instance, the incorporation of dexketoprofen (B22426) was found to reduce the porous appearance, giving the hydrogel a tougher, filled-in effect and decreasing the average pore size. mdpi.com SEM imaging confirms the successful incorporation of additives and provides visual evidence of how these components are distributed within the polymer matrix. mdpi.comnih.gov

The following table presents data from SEM analyses of various PNVCL-based hydrogels.

| Hydrogel System | Morphological Features | Pore Size (if reported) | Reference |

| Alginate-grafted-PNVCL (HY) | Porous structure with different pore sizes and shapes, uniformly distributed. | 12 µm to 86 µm | mdpi.com |

| Alginate-grafted-PNVCL with Dexketoprofen (DEXHY) | Reduced porous appearance, rougher surface, more compact structure. | 10 µm to 72 µm | mdpi.com |

| Hydroxypropyl guar-graft-PNVCL (HPG-g-PNVCL) | Continuous, porous, honeycomb-like structure. | Not specified | acs.orgresearchgate.net |

| PNVCL/Sodium Alginate | Porous structure with channels that may facilitate solvent diffusion. | Not specified | tandfonline.comresearchgate.net |

| Alginate-PNVCL with Rifampicin (B610482) | Non-uniform pore distribution and irregular shape after drug loading, compared to uniform, spherical pores in the unloaded hydrogel. | Not specified | nih.gov |

Stimuli Responsive Behavior of Pnvcl and Its Composites

Thermoresponsiveness and Lower Critical Solution Temperature (LCST) Phenomena

The LCST of PNVCL is not a fixed value but can be finely tuned, typically falling within the range of 25 to 50 °C. nih.govunityfvg.itmdpi.com While often cited as being around 32 °C, this value is highly sensitive to a variety of internal and external factors. mdpi.comnih.gov This tunability is a key feature that allows for the design of "smart" materials that respond to specific temperature cues. nih.gov The phase transition is a critical phenomenon for applications such as 4D printing, where dimensional changes are triggered by temperature. mdpi.comnih.gov The transition can be observed through techniques like differential scanning calorimetry (DSC), ultraviolet (UV) spectroscopy, and cloud point measurements, which detect the change in turbidity as the polymer solution becomes opaque above the LCST. mdpi.comnih.gov

The precise temperature at which PNVCL undergoes its phase transition can be manipulated by several factors, allowing for the customization of its properties for specific applications.

The LCST of PNVCL exhibits a "classical" Type I thermoresponsive behavior, meaning it is dependent on both the molecular weight of the polymer and its concentration in the solution. researchgate.netmdpi.com An increase in the molecular weight of PNVCL leads to a decrease in its LCST. acs.orgnih.gov This is because longer polymer chains have more hydrophobic segments, which enhances the hydrophobic forces and promotes phase separation at lower temperatures. acs.org

The concentration of the polymer solution also plays a role. Generally, the LCST is nearly independent of concentration in very dilute solutions. researchgate.net However, as the concentration increases, the LCST can be affected. For instance, a 10 wt% solution of a PNVCL-based polymer may exhibit a slightly higher cloud point than a 5 wt% solution of the same polymer. mdpi.com

| Monomer/Initiator Ratio (M/I) | Viscosity-Average Molecular Weight (Mη) (kDa) | LCST (°C) |

|---|---|---|

| 122 | 17 | 41.5 |

| 305 | 27 | 37.5 |

| 610 | 38 | 35.0 |

| 1220 | 49 | 33.4 |

| Copolymer | Concentration (wt%) | Cloud Point (°C) |

|---|---|---|

| PNVCL/VAc (B1) | 5 | 26 |

| 10 | 27 |